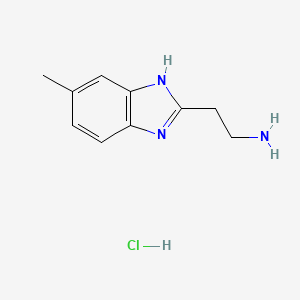
2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride
Vue d'ensemble
Description
2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride, also known as 2-Methyl-1H-benzimidazole ethanamine hydrochloride, is a synthetic compound that has been used in a wide range of scientific research applications. It is a white crystalline powder with a molecular weight of 197.7 g/mol and a melting point of 155-156°C. The compound is soluble in water and alcohol, and is relatively stable under normal laboratory conditions.
Applications De Recherche Scientifique
Synthesis and Pharmacological Activity
Novel heterocyclic compounds containing benzimidazole derivatives, synthesized from 2-(1H-benzimidazol-2-yl) acetonitrile, have shown effective antimicrobial activity against various pathogenic bacterial strains. These compounds also exhibit high activity against rotavirus Wa strain and adenovirus type 7 (Bassyouni et al., 2012).
Anticancer Screening
A series of 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles were synthesized and tested for cytotoxic activity against various cancer cell lines, showing potential as antiproliferative agents (Varshney et al., 2015).
Biological Activities of Derivatives
2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives exhibited potent immunosuppressive and immunostimulatory effects on immune cells, along with significant inhibitory activities against NO generation and cytotoxicity against various cancer cells (Abdel‐Aziz et al., 2011).
DNA Binding and Nuclease Activity
Cu(II) complexes of tridentate ligands, including benzimidazole derivatives, demonstrated DNA binding properties and nuclease activity, offering insights into their potential cytotoxic effects against cancer cell lines (Kumar et al., 2012).
Antimicrobial Agents
A range of benzimidazole derivatives with various substituents showed significant antimicrobial activity against bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains (Alasmary et al., 2015).
Anti-Inflammatory Activity
Certain N', N''-(1-(1H-benzimidazole-2-yl)-2-(4-substituted phenyl ethane-1, 2-diyl)) substituted aromatic amines and hydrazides showed notable anti-inflammatory activity, indicating their potential for therapeutic applications (KunnambathKrishnakumar et al., 2013).
Antiprotozoal Activity
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibited strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, outperforming standard drugs like metronidazole (Pérez‐Villanueva et al., 2013).
Inhibitors of Mammalian DNA Topoisomerase I
Some benzimidazole derivatives were active as inhibitors of type I DNA topoisomerases, an enzyme crucial in DNA replication, indicating their potential role in cancer therapy (Alpan et al., 2007).
Propriétés
IUPAC Name |
2-(6-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEITZIKRLESQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)
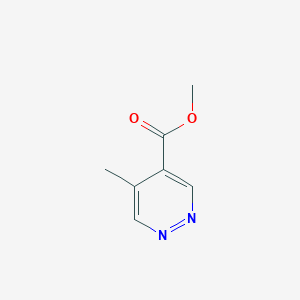
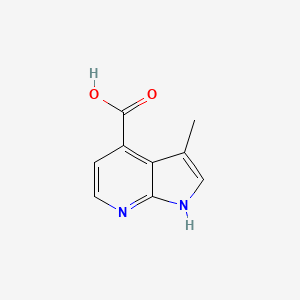

![[(1S)-3,3-difluorocyclopentyl]methanol](/img/structure/B1404964.png)
![7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1404967.png)
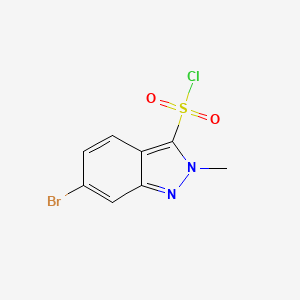

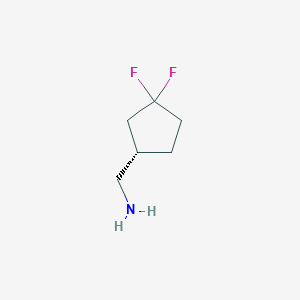
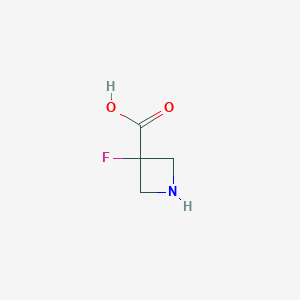
![6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B1404975.png)
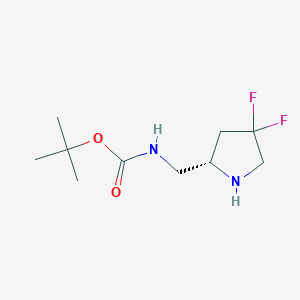
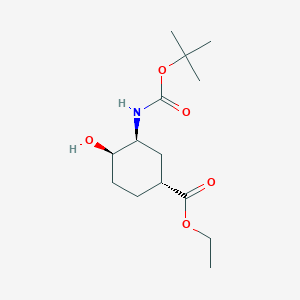
![[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1404980.png)